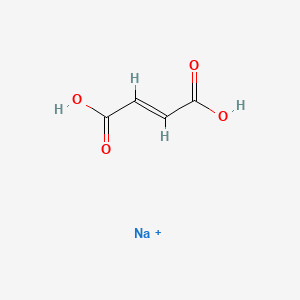

Fumaric acid, sodium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7704-73-6 |

|---|---|

Molecular Formula |

C4H4NaO4 |

Molecular Weight |

139.06 g/mol |

IUPAC Name |

sodium;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChI Key |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

SMILES |

C(=CC(=O)O)C(=O)O.[Na+] |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O.[Na] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

Other CAS No. |

7704-73-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Sodium Fumarate

Chemo-Synthetic Pathways for Fumaric Acid, Sodium Salt Production

The industrial production of fumaric acid, and subsequently its sodium salt, has historically been dominated by chemo-synthetic methods. The primary route involves the isomerization of maleic acid, which is itself derived from the hydrolysis of maleic anhydride (B1165640). mdpi.comnih.gov This process is typically conducted at elevated temperatures, around 150°C, and can be achieved through thermal means or with the use of catalysts. mdpi.comnih.gov

The synthesis of maleic anhydride, the precursor, relies on the catalytic oxidation of hydrocarbons. nih.gov Historically, benzene (B151609) was the main feedstock, but due to safety and environmental concerns, n-butane has become the more prevalent starting material. mdpi.cominrs.ca The oxidation of n-butane utilizes a vanadyl pyrophosphate catalyst. mdpi.cominrs.ca The subsequent hydrolysis of maleic anhydride yields maleic acid, which then undergoes cis-trans isomerization to form the more stable fumaric acid. nih.gov This isomerization can be catalyzed by various substances, including mineral acids and thiourea. nih.gov

The direct synthesis of sodium fumarate (B1241708) can be achieved by reacting fumaric acid with a sodium-containing base, such as sodium hydroxide (B78521). For instance, the preparation of sodium stearyl fumarate involves the reaction of fumaric acid monostearyl ester with sodium hydroxide. google.com Another patented method describes a "one-pot" synthesis where maleic anhydride and octadecanol are reacted, followed by conversion and subsequent reaction with a sodium-containing alkali solution to yield sodium stearyl fumarate. google.com This method simplifies the process by eliminating the need to isolate intermediate products. google.com

Key Chemo-Synthetic Production Steps for Sodium Fumarate

| Step | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 1. Maleic Anhydride Synthesis | Catalytic oxidation of hydrocarbons. | n-butane, vanadyl pyrophosphate | mdpi.cominrs.ca |

| 2. Maleic Acid Formation | Hydrolysis of maleic anhydride. | Water | nih.gov |

| 3. Fumaric Acid Synthesis | Isomerization of maleic acid. | Heat, mineral acids, thiourea | mdpi.comnih.gov |

| 4. Sodium Fumarate Formation | Neutralization of fumaric acid. | Sodium hydroxide or other sodium bases | google.com |

Biocatalytic and Fermentative Routes to Fumarate: Strain Engineering and Process Optimization

In response to growing environmental concerns and the desire for sustainable manufacturing, biocatalytic and fermentative methods for producing fumaric acid have gained significant interest. mdpi.cominrs.ca These biological routes offer an alternative to petroleum-based chemical synthesis. wur.nlnih.gov

Microbial Production of Fumaric Acid from Renewable Biomass

A variety of microorganisms, particularly filamentous fungi of the genus Rhizopus, are natural producers of fumaric acid. mdpi.comresearchgate.net Rhizopus arrhizus and Rhizopus oryzae are among the most effective strains for this purpose. mdpi.combohrium.com These fungi can utilize renewable biomass, such as glucose and other sugars derived from sources like corn cobs and soybean cake, as a carbon source for fermentation. bohrium.comnih.gov

The production of fumaric acid through fermentation is influenced by several factors, including the microbial strain, the composition of the fermentation medium, and the process conditions. For instance, the use of soybean cake hydrolysate supplemented with very high polarity (VHP) sugar has been shown to yield significant concentrations of fumaric acid. bohrium.com Lignocellulosic materials, after appropriate pretreatment and hydrolysis, can also serve as a feedstock. ncsu.edu Simultaneous saccharification and fermentation (SSF), where the breakdown of complex carbohydrates into simple sugars and the fermentation of those sugars into fumaric acid occur in the same vessel, has been shown to be more efficient than separate hydrolysis and fermentation (SHF). mdpi.comncsu.edu

Genetic and Metabolic Engineering Strategies for Enhanced Yields

To improve the economic viability of fermentative fumaric acid production, significant research has focused on genetic and metabolic engineering of microbial strains to enhance yields and productivity. mdpi.cominrs.ca These strategies aim to optimize the metabolic pathways leading to fumaric acid accumulation.

One key approach involves disrupting or deleting genes that encode for enzymes that consume fumarate. For example, deleting the fumA, fumB, and fumC genes in Escherichia coli, which encode for fumarases, has been shown to increase fumaric acid production. nih.gov Similarly, in Saccharomyces cerevisiae, deleting the FUM1 gene, which also encodes a fumarase, leads to fumarate accumulation. nih.govoup.com

Another strategy is to overexpress genes that enhance the carbon flux towards fumarate. Overexpressing the ppc gene, which encodes for phosphoenolpyruvate (B93156) carboxylase (PPC), in E. coli has resulted in significantly higher fumaric acid titers. nih.gov In Myceliophthora thermophila, introducing a fumarase gene from Candida krusei tripled the fumaric acid titer. researchgate.net Further enhancements have been achieved by disrupting the malate-aspartate shuttle to increase the intracellular pool of malate (B86768), a direct precursor to fumarate. researchgate.net

Combining these strategies, such as gene deletions and overexpression of key enzymes, has led to the development of engineered strains capable of producing high concentrations of fumaric acid. For example, a metabolically engineered E. coli strain was able to produce 28.2 g/L of fumaric acid in a fed-batch culture. nih.gov

Genetic Engineering Strategies for Enhanced Fumarate Production

| Microorganism | Genetic Modification | Effect on Fumaric Acid Production | Reference |

|---|---|---|---|

| Escherichia coli | Deletion of iclR, fumA, fumB, fumC, arcA, ptsG, aspA; Overexpression of ppc; Promoter replacement for galP | Increased production to 28.2 g/L in fed-batch culture. | nih.gov |

| Saccharomyces cerevisiae | Deletion of FUM1; Introduction of RoPYC and SFC1 genes. | Production of up to 1675 mg/L in batch culture. | nih.gov |

| Myceliophthora thermophila | Introduction of C. krusei fumarase; Deletion of fumarate reductase and mitochondrial fumarase genes; Disruption of malate-aspartate shuttle. | Production up to 17 g/L from glucose in fed-batch fermentation. | researchgate.net |

| Aureobasidium pullulans | Overexpression of xylose isomerase, xylose kinase, and transketolase genes. | Production of 88.5 g/L of calcium fumarate from xylose. | nih.gov |

Downstream Processing and Recovery Techniques for Fermentative Fumarate

An essential aspect of making fermentative fumaric acid production competitive is the development of efficient and cost-effective downstream processing and recovery methods. inrs.ca Due to its low solubility in water at room temperature, fumaric acid can be recovered from the fermentation broth by crystallization following acidification. inrs.caresearchgate.net

When sodium carbonate is used as the neutralizing agent during fermentation, the resulting sodium fumarate is highly soluble. nih.gov This allows for a simpler downstream process where the broth is filtered and then acidified with an acid like sulfuric acid to precipitate fumaric acid crystals. mdpi.com If calcium carbonate is used, the resulting calcium fumarate is less soluble and requires heating to dissolve it before acidification. mdpi.com

To further purify the fumaric acid, adsorption techniques have been investigated. Activated carbon has shown a high adsorption capacity and selectivity for fumaric acid from fermentation broth. acs.orgaiche.orgacs.org The adsorbed fumaric acid can then be desorbed using a solvent like acetone (B3395972). acs.orgaiche.orgacs.org Subsequent evaporation of the acetone yields purified fumaric acid. acs.orgaiche.org This integrated process of adsorption and desorption has achieved high recovery yields of up to 93% and can produce fumaric acid with a purity of approximately 98%. acs.orgacs.org

Extractive fermentation, where the product is removed in-situ during fermentation, is another promising approach. This method can increase product concentration and productivity while reducing the need for neutralizing agents. tandfonline.com

Green Chemistry Principles in Sodium Fumarate Synthesis

The production of sodium fumarate, particularly through biotechnological routes, aligns with several key principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pcc.eusigmaaldrich.comrroij.com

Use of Renewable Feedstocks : Fermentative production of fumaric acid utilizes renewable biomass such as sugars from plants, moving away from depleting fossil fuel resources like benzene and butane (B89635) used in traditional chemical synthesis. mdpi.cominrs.capcc.eusigmaaldrich.com

Waste Prevention : Biocatalytic processes often operate under milder conditions and can be more selective, potentially generating less waste compared to high-temperature chemical synthesis. mdpi.compcc.eusigmaaldrich.com The fixation of CO2 during some fermentative pathways further contributes to waste reduction. researchgate.net

Catalysis : Both chemo-synthetic and biosynthetic routes rely heavily on catalysis. Biocatalysis, using enzymes, is a cornerstone of green chemistry as enzymes are highly specific, operate under mild conditions, and are biodegradable. mdpi.compcc.eusigmaaldrich.com

Design for Energy Efficiency : Biocatalytic processes that operate at or near ambient temperature and pressure are more energy-efficient than chemical syntheses requiring high temperatures. mdpi.compcc.euacs.org

Reduce Derivatives : The use of highly specific enzymes in biocatalysis can eliminate the need for protecting groups and other derivatization steps that are common in chemical synthesis, thereby reducing reagent use and waste generation. pcc.eusigmaaldrich.comacs.org

The shift towards bio-based production of fumaric acid and its salts is a clear example of the application of green chemistry principles to create more sustainable manufacturing processes. inrs.canih.gov

Design and Synthesis of Novel Fumaric Acid Derivatives and Analogs

The dicarboxylic acid structure of fumaric acid makes it a versatile platform for the synthesis of a wide range of derivatives and analogs with various applications. Research in this area focuses on creating new molecules with specific functionalities.

One area of exploration is the synthesis of fumaric acid esters. For example, isopropyl-2-(dimethylamino)ethyl fumarate has been synthesized as a novel compound. google.com The synthesis involved the reaction of isopropylfumaroyl chloride with dimethylethanolamine. google.com Such derivatives can be polymerized to create materials with desirable properties like high hardness, transparency, and biocompatibility. google.com

Another class of derivatives includes fumaramides. N,N,N',N'-tetra-alkylfumaramides and alkyl N,N-diethylfumaramates have been shown to undergo radical polymerization to form high molecular weight polymers with substituted polymethylene structures. rsc.org

Fumaric acid has also been used as a mild catalyst in the synthesis of other complex molecules. It has been employed in the three-component synthesis of β-lactam-containing α-aminophosphonates. chemmethod.com

The synthesis of these derivatives often involves standard organic chemistry reactions such as esterification and amidation. For instance, fumaric acid amino acid ester derivatives have been synthesized through amidation and isomerization, starting from maleic anhydride. researchgate.net These novel compounds are then characterized using techniques like IR, NMR, and mass spectrometry. chemmethod.com

Stereoselective Synthesis and Chiral Modifications of Fumarate Structures

The development of stereoselective methods for the synthesis of chiral fumarate derivatives and the subsequent modification of these structures are of significant interest in organic chemistry due to the prevalence of chiral succinate (B1194679) motifs in biologically active molecules. nih.gov These strategies often involve the use of chiral auxiliaries, organocatalysts, or enzymes to control the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products.

One prominent approach involves the diastereoselective conjugate addition of nucleophiles to chiral fumarates. For instance, the addition of monoorganocuprates to fumarates bearing a chiral auxiliary has been shown to be an effective method for producing functionalized succinates with high diastereoselectivity. nih.govnih.gov This methodology has been successfully applied in the total synthesis of natural products like (-)-dihydroprotolichesterinic acid. nih.govnih.gov The chiral auxiliary directs the incoming nucleophile to a specific face of the fumarate double bond, thereby establishing a new stereocenter with a high degree of control. The choice of the chiral auxiliary is crucial for achieving high stereoselectivity. biotechjournal.in

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of fumarate derivatives. For example, the organocatalyzed Michael addition of propanal to a fumarate has been utilized in the stereoselective synthesis of delgocitinib, a Janus kinase (JAK) inhibitor. figshare.com This reaction facilitates the formation of contiguous tertiary stereogenic centers with high stereocontrol. figshare.com Similarly, multifunctional thiourea/boronic acid organocatalysts have been employed in the asymmetric aza-Michael addition of hydroxylamine (B1172632) derivatives to fumaric monoacids, yielding N-hydroxyaspartic acid derivatives with high enantioselectivity (up to 97% ee). rsc.org

Enzymatic methods offer another highly selective route to chiral fumarate derivatives. Methylaspartate ammonia (B1221849) lyase (MAL) has been engineered to catalyze the asymmetric synthesis of various aspartic acid derivatives from substituted fumarates and amines. nih.gov By modifying the active site of the enzyme, researchers have expanded its substrate scope to include a variety of fumarate derivatives, while maintaining the high stereo- and regioselectivity of the wild-type enzyme. nih.gov This biocatalytic approach has been used to synthesize threo-3-benzyloxyaspartate, an inhibitor of neuronal excitatory glutamate (B1630785) transporters. nih.gov Furthermore, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the enantioselective addition of amines to fumarate, providing a biocatalytic route to aminocarboxylic acids. rug.nl

The following table provides a summary of selected stereoselective synthetic methods for fumarate structures:

| Methodology | Catalyst/Auxiliary | Reactants | Product | Key Features | Reference(s) |

| Diastereoselective Conjugate Addition | Chiral Auxiliary | Monoorganocuprates, Chiral Fumarate | Functionalized Succinates | High diastereoselectivity, application in natural product synthesis. | nih.gov, nih.gov |

| Organocatalyzed Michael Addition | Organocatalyst (e.g., derived from propanal) | Propanal, Fumarate | Spirocyclic structures | Formation of contiguous tertiary stereogenic centers. | figshare.com |

| Asymmetric aza-Michael Addition | Multifunctional thiourea/boronic acid organocatalyst | Hydroxylamine derivatives, Fumaric monoacids | N-hydroxyaspartic acid derivatives | High enantioselectivity (up to 97% ee) and regioselectivity. | rsc.org |

| Enzymatic Asymmetric Synthesis | Engineered Methylaspartate Ammonia Lyase (MAL) | Substituted fumarates, Amines | Aspartic acid derivatives | High stereo- and regioselectivity, broad substrate scope. | nih.gov |

| Enzymatic Enantioselective Addition | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Amines, Fumarate | Aminocarboxylic acids | Biocatalytic route to difficult aminocarboxylic acids. | rug.nl |

Chiral modifications of the fumarate structure itself can also be achieved through various synthetic strategies. The use of chiral auxiliaries attached to the fumarate can direct subsequent reactions. For example, Diels-Alder reactions of fumaroyl derivatives bearing a chiral auxiliary with dienes can proceed with high stereochemical induction. sfu.ca Similarly, the alkylation of chiral succinoyl enolate equivalents, derived from chiral fumarates, can be used to introduce substituents with stereocontrol. researchgate.net

Elucidation of Fumarate Anion S Roles in Biochemical and Metabolic Processes Non Human System Focus

Fumarate (B1241708) in the Tricarboxylic Acid (TCA) Cycle and Associated Anaplerotic Pathways

The fumarate anion is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms. In this cycle, fumarate is formed from succinate (B1194679) by the enzyme succinate dehydrogenase and is subsequently converted to malate (B86768) by fumarate hydratase. nih.govasm.org The TCA cycle is a hub for both energy production and the biosynthesis of essential molecules. wikipedia.org

Anaplerotic reactions are crucial for replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes. wikipedia.org Fumarate itself can be generated through various anaplerotic pathways, including the urea (B33335) cycle and purine (B94841) metabolism. libretexts.org In some bacteria, such as Propionibacterium species, propionate (B1217596) is formed through a partial reversal of the TCA cycle, involving the reduction of oxaloacetate to malate, fumarate, and finally succinate. nih.gov The glyoxylate (B1226380) cycle, present in many bacteria, also serves an anaplerotic function by replenishing dicarboxylic acid intermediates of the TCA cycle. nih.gov Furthermore, in certain microorganisms and plants, phosphoenolpyruvate (B93156) (PEP) carboxylation to oxaloacetate is a significant anaplerotic pathway that supports the TCA cycle. geeksforgeeks.org

In the context of anaerobic metabolism, some bacteria utilize a reductive branch of the TCA cycle. For instance, Mycobacterium tuberculosis under hypoxic conditions upregulates enzymes like fumarate reductase, phosphoenolpyruvate carboxykinase, and malic enzymes, which connect glycolysis to a reversed TCA cycle, leading to the production and secretion of succinate. plos.org This metabolic adaptation allows the bacterium to maintain an energized membrane. plos.org Similarly, a syntrophic propionate-oxidizing bacterium can ferment fumarate to succinate and CO2 in the absence of methanogens, utilizing an acetyl-CoA cleavage pathway for the oxidation of fumarate. oup.com

Fumarate Reductase Systems: Electron Acceptor Functions in Anaerobic Metabolism

In the absence of oxygen, many bacteria can use fumarate as a terminal electron acceptor in a process called anaerobic respiration. wikipedia.org This is facilitated by the enzyme fumarate reductase, which catalyzes the reduction of fumarate to succinate. nih.govwikipedia.org This process is a key component of the anaerobic metabolism of many bacteria, including members of the Enterobacteriaceae family like Escherichia coli. nih.govnih.gov

Fumarate reductase systems are diverse and play a crucial role in the energy metabolism of anaerobic organisms. They are structurally and functionally similar to succinate dehydrogenase, the enzyme that catalyzes the reverse reaction in the aerobic TCA cycle. nih.govnih.gov In E. coli, fumarate reductase (Frd) and succinate dehydrogenase (Sdh) are distinct enzyme complexes. nih.gov However, under certain conditions, SQR can be expressed anaerobically and can functionally support anaerobic growth by acting as a fumarate reductase. nih.gov

The electron transport chain in anaerobically functioning eukaryotes, such as certain parasitic helminths, also utilizes fumarate reduction. nih.govnih.gov In these organisms, electrons from NADH are transferred to rhodoquinone (B1236329) via mitochondrial complex I, and then to fumarate via the rhodoquinol-fumarate reductase activity of complex II. nih.gov Rhodoquinone, with its lower redox potential than ubiquinone, is essential for donating electrons to fumarate in this process. nih.gov

In bacteria like Wolinella succinogenes, quinol:fumarate reductase (QFR) is the terminal enzyme of fumarate respiration, coupling the reduction of fumarate to succinate with the oxidation of quinol to quinone. pnas.org In Shewanella oneidensis, a flavocytochrome fumarate reductase (FccA) is essential for fumarate respiration and receives electrons from the membrane-bound cytochrome CymA. uniprot.org

The importance of fumarate reductase extends beyond energy conservation. In Enterobacteria, fumarate reduction is critical for the biosynthesis of pyrimidines and heme, as well as for redox balancing, which is vital for processes like intestinal colonization. nih.gov In Mycobacterium tuberculosis, fumarate reductase activity is upregulated under hypoxia and is essential for maintaining an energized membrane. plos.org Interestingly, in Bacteroides thetaiotaomicron, a prominent intestinal anaerobe, the fumarate reductase is configured in a way that it does not generate reactive oxygen species (ROS), unlike the E. coli enzyme. nih.gov

Fumarate as a Signaling Molecule: Epigenetic Modulation and Redox Homeostasis

Beyond its metabolic roles, fumarate can act as a signaling molecule, influencing epigenetic processes and redox balance within the cell.

Inhibition of 2-Oxoglutarate-Dependent Oxygenases

High intracellular concentrations of fumarate can competitively inhibit a superfamily of enzymes known as 2-oxoglutarate-dependent oxygenases. frontiersin.orgnih.gov These enzymes are involved in a wide range of cellular processes, including hypoxic sensing, DNA repair, and histone demethylation. nih.govresearchgate.net By competing with the co-substrate 2-oxoglutarate, fumarate can disrupt the normal function of these enzymes. nih.gov For example, inhibition of prolyl hydroxylases by fumarate can lead to the stabilization of hypoxia-inducible factors (HIFs). frontiersin.orgresearchgate.netoup.com In Escherichia coli, fumarate has been shown to inhibit the DNA repair enzyme AlkB, an α-ketoglutarate-dependent dioxygenase. nih.gov

Post-Translational Modifications: S-Succination of Cysteine Residues

Fumarate can react non-enzymatically with the thiol groups of cysteine residues in proteins in a process called S-succination. nih.govresearchgate.net This Michael addition reaction forms a stable S-(2-succino)cysteine (2SC) adduct. nih.govfrontiersin.org This modification can alter the structure and function of proteins. frontiersin.org Succination is a distinct modification from succinylation, which involves the formation of a thioester bond with succinyl-CoA. nih.gov

In Mycobacterium tuberculosis, the accumulation of fumarate due to fumarase deficiency leads to the succination of proteins and metabolites, including the major antioxidant mycothiol. nih.gov This modification impairs the antioxidant defense system, making the bacteria more susceptible to oxidative stress. nih.gov In Bacillus subtilis, a specific breakdown pathway for S-(2-succino)cysteine exists, encoded by the yxe operon, highlighting the biological relevance of this modification. nih.govresearchgate.net

Modulation of Hypoxia-Inducible Factor (HIF) Pathways in Cellular Models

As mentioned previously, fumarate can inhibit 2-oxoglutarate-dependent prolyl hydroxylases (PHDs), which are responsible for marking HIF-α subunits for degradation under normoxic conditions. frontiersin.orgoup.com Inhibition of PHDs by fumarate leads to the stabilization of HIF-α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes. researchgate.netoup.com This phenomenon, often referred to as "pseudohypoxia," has been observed in fumarate hydratase-deficient cell models. frontiersin.org The upregulation of the HIF pathway in these cells is a direct result of the competitive inhibition of HIF prolyl hydroxylases by accumulated fumarate and is independent of defects in mitochondrial oxidative metabolism. oup.com While much of the research on this topic has been in the context of human cancer, the fundamental biochemical mechanism of fumarate-mediated HIF stabilization is relevant to various cellular models.

Metabolic Reprogramming Induced by Fumarate Accumulation

The accumulation of fumarate, often due to the deficiency of the enzyme fumarate hydratase (FH), triggers significant metabolic reprogramming in non-human cells. nih.govaacrjournals.orgrupress.org This condition forces cells to adapt their energy production strategies. A hallmark of FH deficiency is a decreased maximal mitochondrial respiration and an increased reliance on glycolysis for ATP production. rupress.org This metabolic shift is characterized by the upregulation of glucose transporters like Glut1 and Glut3, as well as key glycolytic enzymes such as hexokinase 2 (Hk2) and phosphofructokinase (Pfkp). rupress.org The result is an enhanced glycolytic flux and an increased rate of lactate (B86563) efflux. aacrjournals.org

In Mycobacterium tuberculosis, oxygen limitation leads to a reversal of the tricarboxylic acid (TCA) cycle, resulting in the secretion of succinate. plos.org This metabolic shift is accompanied by an upregulation of genes involved in the reverse TCA cycle. plos.org Similarly, in the asexual blood stage of Plasmodium falciparum, the absence of FH and malate-quinone oxidoreductase (MQO) leads to metabolic adjustments to overcome the potentially toxic accumulation of fumarate. nih.gov These adjustments include an increase in glycolysis and alterations in purine salvage and urea cycle metabolism. nih.gov In Staphylococcus aureus, the accumulation of excess fumarate can be detrimental, inhibiting primary metabolic pathways like glycolysis and oxidative phosphorylation (OXPHOS). biorxiv.org The bacterial enzyme FumC plays a crucial role in degrading fumarate and redirecting it into essential anabolic pathways. biorxiv.org

The consequences of fumarate accumulation extend to the modification of proteins through a process called succination, where fumarate reacts with cysteine residues to form S-(2-succinyl)-cysteine (2SC). rupress.org This modification can alter protein function and contribute to the cellular phenotype.

Role of Fumarate in Microbial Physiology and Ecosystem Interactions (e.g., Rumen Fermentation)

Fumarate plays a significant role in the physiology of various microorganisms and their interactions within complex ecosystems, most notably in the rumen of ruminant animals. It serves as a key intermediate and an alternative electron acceptor, influencing fermentation patterns and microbial community dynamics. oup.commdpi.com

Fumarate Effects on Methane (B114726) Production Pathways in Ruminants

Fumarate has been extensively studied as a potential feed additive to mitigate methane (CH4) production in ruminants. nih.govresearchgate.net The primary mechanism involves its role as an alternative electron sink, diverting hydrogen (H2) away from methanogenesis towards the production of propionate via the succinate-propionate pathway. oup.comnzsap.org The reduction of fumarate to succinate utilizes electrons that would otherwise be used by methanogenic archaea to reduce carbon dioxide to methane. nih.govresearchgate.net

However, the effectiveness of fumarate in reducing methane can be variable. oup.com While some studies have shown significant reductions in methane production with fumarate supplementation, nzsap.org others have reported less substantial or even increased methane levels. oup.comresearchgate.net The efficiency of this process is influenced by several factors, including the microbial population present in the rumen and the extent to which fumarate is converted to propionate. nih.gov A meta-analysis of in vitro studies revealed that on average, only about 48% of added fumarate was converted to propionate, with a portion being converted to acetate (B1210297), which releases reducing equivalents. nih.gov Microbial adaptation to fumarate metabolism appears to be crucial, with continuous culture systems showing more promising results than batch cultures. nih.gov

| Study Type | Fumarate Concentration | Methane Reduction | Key Findings | Citation |

|---|---|---|---|---|

| In vitro continuous culture | 30 mM | 38% | Increased propionate and total volatile fatty acid concentrations. | nzsap.org |

| In vivo (steers) | 2% of diet | 23% | Demonstrated in vivo efficacy in a forage-based diet. | nzsap.org |

| Meta-analysis (batch cultures) | Variable | Average of 0.037 µmol/µmol of added fumarate | Lower than stoichiometrically predicted due to incomplete conversion to propionate. | nih.gov |

| In vitro | 14 mmol/L | 14.0% | Fumarate decreased methane production and increased propionate. | mdpi.com |

Impact on Microbial Community Structure and Function in Fermentation Systems

The addition of fumarate to fermentation systems, such as the rumen, can significantly alter the microbial community structure and function. nih.govnih.gov Supplementation with disodium (B8443419) fumarate has been shown to inhibit the growth of methanogens, protozoa, and certain fungi in the rumen fluid of sheep. nih.govresearchgate.net Conversely, it can stimulate the populations of cellulolytic and proteolytic bacteria, including Ruminococcus albus, Fibrobacter succinogenes, and Butyrivibrio fibrisolvens. nih.govresearchgate.net

Studies using denaturing gradient gel electrophoresis (DGGE) have revealed significant shifts in the rumen microbiota following fumarate addition. nih.gov These changes often include an increase in the abundance of bacteria from the Prevotella and Selenomonas genera, which are known to be involved in propionate production. nih.gov The impact of fumarate on the microbial community can be substrate-dependent, with different effects observed with varying forage-to-concentrate ratios and types of grain. animbiosci.orgsemanticscholar.org For instance, when combined with the methane inhibitor 3-nitrooxypropanol (3-NOP), fumarate increased the abundance of Prevotella and Succiniclasticum while reducing Ruminococcus and Lachnospiraceae_NK3A20_group. asm.org

Fumarate as a Carbon Source and Electron Sink in Specific Microorganisms

Fumarate serves as a crucial carbon source and, more significantly, as a terminal electron acceptor for a variety of anaerobic and facultative anaerobic microorganisms. wikipedia.orgwikipedia.org This process, known as fumarate respiration, allows these organisms to generate energy in the absence of oxygen. wikipedia.org The enzyme fumarate reductase is key to this process, catalyzing the reduction of fumarate to succinate. wikipedia.orgigem.org

In Escherichia coli, fumarate respiration is a critical component of its anaerobic metabolism, enabling growth when aerobic respiration is not possible. wikipedia.org The expression of genes for fumarate reductase (frdABCD) is induced by the presence of fumarate and other C4-dicarboxylates. nih.gov Several ruminal bacteria, including Fibrobacter succinogenes, Selenomonas ruminantium, and Veillonella parvula, can utilize fumarate as a final electron acceptor, using hydrogen (H2) or formate (B1220265) as electron donors. nih.govjst.go.jp This directly competes with methanogens for these substrates, contributing to the reduction of methane production. nih.gov In Mycobacterium tuberculosis, fumarate reductase activity is upregulated under hypoxic conditions and is essential for maintaining an energized membrane during anaerobic persistence. plos.org Even in the yeast Saccharomyces cerevisiae, fumarate can act as a final electron acceptor under anaerobic conditions, particularly during the production of secreted proteins. nih.govresearchgate.net

Influence on Cellular Energy Metabolism: ATP Synthesis Pathways (Non-Human)

Fumarate and its metabolism are intrinsically linked to cellular energy production, particularly ATP synthesis, in various non-human organisms. In many bacteria and some eukaryotes, fumarate respiration represents an alternative to aerobic respiration for generating a proton motive force, which in turn drives ATP synthesis via ATP synthase. wikipedia.org Although less efficient than using oxygen as a terminal electron acceptor, fumarate respiration is a vital strategy for survival and growth in anaerobic environments. wikipedia.org

In Saccharomyces cerevisiae, the addition of small amounts of fumarate under anaerobic conditions has been shown to slightly increase the specific growth rate, suggesting it acts as an electron acceptor that supports essential cellular processes. nih.gov It is proposed that electrons generated during protein folding in the endoplasmic reticulum can be transferred to fumarate, thus regenerating oxidized cofactors. nih.govresearchgate.net

In the context of fumarate hydratase deficiency, the disruption of the TCA cycle has profound effects on energy metabolism. As mentioned previously, FH-deficient cells exhibit impaired mitochondrial respiration and a compensatory increase in glycolysis to maintain ATP levels. rupress.org This metabolic rewiring highlights the central role of the fumarate-succinate conversion in linking the TCA cycle with the electron transport chain for efficient ATP production. In Mycobacterium tuberculosis, the reversal of the TCA cycle under hypoxia, leading to succinate secretion, is a mechanism to re-oxidize NADH and likely contributes to maintaining a proton motive force for ATP synthesis, albeit at a reduced level. plos.org

Fumarate in Astaxanthin (B1665798) Accumulation in Microalgae

Exogenous application of sodium fumarate has been demonstrated to be an effective strategy for enhancing the accumulation of the high-value carotenoid astaxanthin in the microalga Haematococcus pluvialis. nih.govresearchgate.netmdpi.comcnif.cn Astaxanthin is a secondary carotenoid that accumulates under stress conditions, such as nitrogen deficiency or high light. e-algae.org

The addition of sodium fumarate, particularly under nitrogen-deficient conditions, significantly accelerates the synthesis of astaxanthin. nih.gov For example, one study reported that 10 mM sodium fumarate increased the cellular astaxanthin content by 1.75-fold and 1.47-fold on days 7 and 12, respectively. nih.gov The proposed mechanism involves the enhancement of the respiratory metabolic pathway. nih.govresearchgate.net Fumarate supplementation leads to an increase in the levels of respiratory metabolites in the Embden-Meyerhof-Parnas (glycolysis) pathway, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov This heightened respiratory activity is thought to provide the necessary energy and precursors for the robust synthesis of astaxanthin. researchgate.net

| Condition | Sodium Fumarate Concentration | Observation Day | Fold Increase in Astaxanthin Content | Proposed Mechanism | Citation |

|---|---|---|---|---|---|

| Nitrogen deficiency | 10 mM | 7 | 1.75 | Enhancement of respiratory metabolic pathways (EMP, TCA, PPP) | nih.gov |

| Nitrogen deficiency | 10 mM | 12 | 1.47 | Enhancement of respiratory metabolic pathways (EMP, TCA, PPP) | nih.gov |

Novel Applications and Functional Integrations of Sodium Fumarate in Non Biological and Industrial Systems

Polymer Science and Advanced Materials Engineering

Fumarate-Derived Monomers in Polymer Synthesis and Composites

Fumaric acid and its salts, including sodium fumarate (B1241708), serve as crucial monomers in the synthesis of various polymers, particularly unsaturated polyesters. The defining feature of these monomers is the carbon-carbon double bond within the fumarate moiety, which provides a site for subsequent polymerization and cross-linking. One of the most extensively studied polymers derived from fumarate monomers is poly(propylene fumarate) (PPF). sigmaaldrich.comresearchgate.net PPF is an aliphatic, unsaturated polyester (B1180765) typically synthesized through the transesterification of diethyl fumarate with propylene (B89431) glycol. researchgate.net

The rigid structure of the fumarate segment in the polymer backbone significantly influences the physical properties of the resulting materials. nih.gov The rotational barrier along the main chain of poly(fumarate)s is substantial because they lack a methylene (B1212753) spacer, which affects the polymer's relaxation behavior and amorphous structure. nih.gov This inherent rigidity can be leveraged to create materials with specific mechanical characteristics.

Fumarate-derived polymers are also integral to the development of advanced composite materials. For instance, PPF-based composites have been fabricated for various applications. researchgate.net Furthermore, sodium salts have been used as modifiers in the synthesis of other polymer composites, such as those based on sodium humate and poly(vinyl alcohol), where the introduction of the sodium salt significantly alters intermolecular interactions and accelerates the structuring of the polymer network. mdpi.comnih.gov This suggests the potential for sodium fumarate to act not only as a primary monomer but also as a functional additive in composite systems, influencing the macromolecular architecture and final properties of the material. nih.gov

Cross-linking Agents and Polymerization Kinetics

The unsaturated nature of the fumarate group is a key feature that allows polymers like poly(propylene fumarate) (PPF) to be cross-linked into three-dimensional covalent networks. sigmaaldrich.comsigmaaldrich.com This cross-linking capability is fundamental to tailoring the mechanical performance and degradation characteristics of the final material. sigmaaldrich.com The cross-linking can be achieved through free-radical polymerization, often initiated by photoinitiators like bisacylphosphine oxide (BAPO) under UV irradiation, or by using chemical initiators. researchgate.netresearchgate.net

Various cross-linking agents can be used in conjunction with fumarate-based polymers to form these networks. Examples include N-vinyl pyrrolidinone (NVP), diethyl fumarate (DEF), and macromers such as poly(propylene fumarate)-diacrylate (PPF-DA). researchgate.netcapes.gov.br The choice and concentration of the cross-linking agent influence the network's structure, including the cross-linking density and the molecular weight between cross-links. capes.gov.br Studies analyzing the degradation products of these networks have shown that acrylate-based cross-linkers tend to be more reactive and participate more in network formation than the fumarate double bonds. capes.gov.br

The polymerization kinetics of fumarates are unique. Generally, it is difficult to synthesize high-molecular-weight polymers from substituted ethylenes due to very slow propagation kinetics. nih.gov However, poly(fumarate)s can be successfully obtained because their slow rate of termination balances the slow propagation rate. nih.gov The kinetics of PPF synthesis have been studied as a function of temperature. Research on the transesterification polymerization of diethyl fumarate and propylene glycol showed that reaction temperature significantly affects the rate of polymerization and the final molecular weight of the polymer.

| Reaction Temperature (°C) | Observation | Final Number Average Molecular Weight (Mn) | Final Weight Average Molecular Weight (Mw) |

|---|---|---|---|

| 130 | Slower polymerization rate | Lower than at 150°C | Lower than at 150°C |

| 150 | Higher polymerization rate compared to 130°C | 4600 (± 190) | 10500 (± 760) |

| 200 | Gelation of the polymer occurred after 4 hours, limiting molecular weight gain | Not maximized due to gelation | Not maximized due to gelation |

Fire Retardancy and Smoke Suppression in Polymeric Materials

Flame retardants are additives incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. nih.govmdpi.com The mechanisms of flame retardancy can occur in the gas phase, by scavenging free radicals that propagate combustion, or in the condensed phase, by forming a protective char layer that insulates the underlying material from heat and fuel. mdpi.comarpmaterials.com Smoke suppressants work to reduce the amount of smoke and toxic gases generated during combustion. core.ac.uk

While there is extensive research on various chemical compounds as flame retardants, including those containing phosphorus, halogens, and inorganic minerals, the specific application of sodium fumarate in this field is not widely documented in mainstream literature. nist.govhmroyal.com However, related compounds and general principles may suggest potential areas for investigation. For instance, certain sodium salts like sodium borate, sodium silicate, and sodium carbonate have been combined with other materials to create additives with fire retardant properties. google.com Additionally, research has shown that incorporating sodium alginate, another sodium salt of a carboxylic acid, into rigid polyurethane foam can create a char layer that provides excellent flame-retardant and smoke-suppressant properties. nih.gov These examples demonstrate that sodium salts can play a role in fire retardancy, often by contributing to condensed-phase mechanisms. The potential for sodium fumarate to act in a similar capacity, perhaps by promoting char formation or through synergistic effects with other retardants, remains a subject for further research.

Biodegradable Polymer Development Utilizing Fumarate Moieties

The integration of fumarate moieties into polymer chains is a well-established strategy for developing biodegradable materials. Poly(propylene fumarate) (PPF) is a prime example of a biodegradable polyester designed for various applications. sigmaaldrich.comresearchgate.net The biodegradability of PPF stems from the hydrolysis of its ester linkages. sigmaaldrich.com This degradation process breaks the polymer down into fumaric acid and propylene glycol, which are considered biocompatible and can be excreted by the body. sigmaaldrich.comsigmaaldrich.com

The degradation rate and mechanical properties of fumarate-based polymers can be precisely controlled by adjusting factors such as the molecular weight of the polymer backbone and the cross-linking density of the network. researchgate.net This tunability makes them highly suitable for specialized applications. Fumaric acid itself is considered a useful precursor for biodegradable plastics beyond PPF, such as poly(butylene succinate). researchgate.net

To further enhance and tailor properties, fumarate-based polymers can be blended with other biodegradable polymers. For example, microspheres have been developed using blends of PPF and poly(lactic-co-glycolic acid) (PLGA). nih.gov These blend microspheres combine the properties of both polymers, with the carbon-carbon double bonds of the PPF component providing sites for immobilization within a larger scaffold. nih.gov Research has also been conducted on synthesizing copolymers such as poly(sodium sulfonated butylene fumarate-co-acrylic acid) for use in creating biodegradable nanocomposite scaffolds. researchgate.netbohrium.com Such work highlights the versatility of the fumarate moiety in creating a diverse range of biodegradable polymers and composites.

Food Technology and Preservation Science: Mechanistic Studies (Excluding Human Safety/Dosage)

pH Regulation and Buffering Capacities in Food Matrices

Sodium fumarate is utilized in the food industry as an acidity regulator and buffering agent. fao.orgwikipedia.org Its function is rooted in the principles of acid-base chemistry. As the salt of a weak acid (fumaric acid), sodium fumarate in solution with fumaric acid forms a buffer system. candymentor.com A buffer solution resists drastic changes in pH when an acid or base is added. candymentor.comnutraceuticalsgroup.com This capacity is crucial in food matrices for maintaining chemical stability, controlling microbial growth, ensuring proper texture, and stabilizing flavor. candymentor.comnih.gov

The buffering mechanism involves the equilibrium between the weak acid (fumaric acid, H₂A) and its conjugate base (the fumarate anion, A²⁻, provided by the sodium salt). When excess acid (H⁺) is introduced, the fumarate anions react to form fumaric acid, thus neutralizing the added acid. Conversely, if a base (OH⁻) is added, the fumaric acid donates a proton to neutralize it. This system helps to maintain the pH of the food product within a specific, narrow range. candymentor.comnutraceuticalsgroup.com

The effectiveness of a buffer is determined by its buffering capacity, which is the ability to resist pH changes. nih.gov In food systems, this is influenced by the concentration of the buffer components and the initial pH of the food. nih.gov The pH of sodium fumarate solutions is concentration-dependent. Studies have quantified the pH of monosodium fumarate at various concentrations, demonstrating its acidic nature in solution, which contributes to its function in lowering the pH of food products to levels that can inhibit bacterial growth. researchgate.net

| Concentration (mM) | Measured pH |

|---|---|

| 100 | 4.13 |

| 50 | 4.25 |

| 10 | 4.48 |

| 1 | 4.84 |

This buffering capability is essential in products like jellies, where gelling agents such as pectin (B1162225) require a specific pH range to set properly, and in beverages, where it helps stabilize color and flavor. candymentor.comnih.gov

Antimicrobial Action of Fumarate in Food Systems

Sodium fumarate, the sodium salt of fumaric acid, demonstrates notable antimicrobial properties that are increasingly being explored for applications in food preservation. Its efficacy is particularly pronounced in acidic environments, where it can inhibit the growth of various pathogenic and spoilage microorganisms. Research indicates that the antimicrobial action of fumarate extends beyond the classical mechanism of intracellular pH reduction typically associated with organic acids.

The antimicrobial activity of fumarate has been observed against several significant foodborne bacteria, including Listeria monocytogenes, Salmonella spp., and Escherichia coli. While the undissociated form of the acid can diffuse across the cell membrane and dissociate intracellularly, leading to a drop in internal pH, this does not fully account for fumarate's potent antimicrobial effects. Studies suggest that fumarate may have additional inhibitory mechanisms. One such proposed mechanism is the inhibition of the glutamic acid decarboxylase (GAD) system, which is a key acid resistance mechanism in some bacteria. By hindering the GAD system, fumarate can compromise the ability of bacteria like L. monocytogenes and E. coli to survive in acidic food matrices. frontiersin.orgnih.gov

Furthermore, fumarate has been shown to be effective against the formation of biofilms by L. monocytogenes under acidic conditions, suggesting its potential as a decontamination agent in food processing environments. nih.gov The hydrophobic nature of fumaric acid also contributes to its antimicrobial efficacy, allowing it to interact with and disrupt microbial cell membranes. iiste.org

The following table summarizes research findings on the antimicrobial action of fumarate against specific microorganisms:

| Microorganism | Food System/Condition | Observed Effect | Proposed Mechanism of Action |

| Listeria monocytogenes | Acidic conditions | Inhibition of growth and biofilm formation | Inhibition of the GAD acid resistance system |

| Escherichia coli | Beverages (in combination with sodium benzoate) | Prevention of growth | Maintenance of low pH, potential inhibition of the GAD system |

| Salmonella spp. | General (acidic conditions) | Antimicrobial activity | Intracellular pH reduction and other undefined mechanisms |

| Lactic acid bacteria | Wine | Inhibition of malolactic fermentation | Not specified |

Flavor Stabilization and Functional Additive Research

Sodium fumarate serves as a multifunctional additive in the food industry, primarily utilized as an acidity regulator and a flavor enhancer. msu.runih.gov Its ability to provide and maintain a low pH environment is crucial for the stabilization of both flavor and color in a variety of food and beverage products. msu.ru

In fruit juices and other beverages, sodium fumarate helps to maintain a consistent acidic taste profile while also preserving the integrity of the product's color, which can be sensitive to pH changes. iiste.orgmsu.ru This stabilizing effect is also beneficial in preventing the growth of spoilage microorganisms, thus extending the shelf life of the product. msu.ru

As a functional additive, sodium fumarate's non-hygroscopic nature (resistance to moisture absorption) makes it particularly suitable for use in dry mix products, such as cake mixes and powdered beverages. iiste.org Unlike other acidulants that may absorb moisture and cause clumping, sodium fumarate helps to maintain the free-flowing properties of these products during storage. iiste.org In bakery products like sourdough and rye bread, it is used to impart a characteristic sour taste. msu.ru

The table below outlines the functional applications of sodium fumarate in various food products:

| Food Product | Primary Function | Research Finding/Benefit |

| Fruit Drinks | Acidity regulator, Flavor and color stabilizer | Maintains a low pH, which helps to stabilize flavor and color. msu.ru |

| Wine | Fermentation inhibitor, Flavor stabilizer | Prevents further fermentation and helps to stabilize the taste. msu.ru |

| Cake Mixes | pH control agent, Anti-clumping agent | Maintains a low pH and prevents clumping of flours. msu.ru |

| Sourdough and Rye Bread | Flavoring agent | Imparts a sour taste. msu.ru |

| Jams, Jellies, and Candies | Acidity regulator | Provides tartness and helps to control pH. msu.ru |

Agricultural Sciences and Soil Chemistry

Plant Growth Regulation and Stress Tolerance

The direct application of sodium fumarate as a plant growth regulator or for enhancing stress tolerance is not extensively documented in scientific literature. Research in this area tends to focus on broader categories of plant biostimulants and plant growth regulators (PGRs) without specific investigation into sodium fumarate. frontiersin.org Plants naturally produce fumarate as an intermediate in the citric acid cycle, where it plays a central role in cellular respiration and energy production.

While there is a lack of direct evidence for sodium fumarate, studies on other sodium salts of organic acids, such as sodium butyrate, have shown effects on plant development, though these effects can be species- and concentration-dependent. e3journals.org It is plausible that exogenous application of fumarate could influence plant metabolic pathways; however, dedicated research is required to substantiate any potential benefits or drawbacks for plant growth and stress response. High concentrations of sodium in the soil can lead to salinity stress, which is generally detrimental to the growth of most crop plants. frontiersin.org

Soil Amendment and Nutrient Chelation Research

There is limited specific research on the use of sodium fumarate as a soil amendment or for nutrient chelation. The principles of chelation in soil involve the formation of a ring-like structure between an organic molecule (the chelating agent) and a metal ion, which can protect the nutrient from being locked up in the soil and make it more available for plant uptake. frontiersin.orgnih.gov

While organic acids and their salts can act as chelating agents, the effectiveness of sodium fumarate for this purpose in a soil environment has not been a significant focus of research. The stability of the chelate, the pH of the soil, and the competition with other ions are all critical factors that would influence its efficacy. frontiersin.org The addition of sodium to the soil would also need to be carefully considered, as an excess can lead to soil salinity and sodicity issues, negatively impacting soil structure and plant growth. ijcmas.com

Animal Feed Additives: Mechanisms in Rumen Modification

Sodium fumarate has been investigated as a feed additive for ruminants with the primary goal of modifying rumen fermentation to improve feed efficiency and reduce methane (B114726) emissions. The mechanism of action centers on its role as a hydrogen sink in the rumen.

In the complex microbial ecosystem of the rumen, feed is fermented to produce volatile fatty acids (VFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate, which are the main energy source for the animal. This fermentation process also generates hydrogen gas (H₂). Methanogenic archaea in the rumen utilize this hydrogen to reduce carbon dioxide to methane (CH₄), which is a potent greenhouse gas and represents a loss of dietary energy for the animal.

Sodium fumarate can be reduced to succinate (B1194679) and then further converted to propionate by certain rumen bacteria. This conversion process utilizes hydrogen, thereby diverting it away from methane production. Research has shown that the addition of sodium fumarate to ruminant diets can lead to a significant decrease in methane production and a corresponding increase in propionate production. frontiersin.orgvilniustech.lt Propionate is a more energy-efficient VFA for the animal compared to acetate.

Furthermore, some studies have indicated that fumarate supplementation can stimulate the proliferation of cellulolytic bacteria, which are responsible for breaking down fibrous plant material. frontiersin.orgvilniustech.lt This can lead to an increase in dry matter digestibility, further enhancing the nutritional value of the feed. mdpi.com

The following table summarizes the observed effects of sodium fumarate supplementation on rumen fermentation parameters from in vitro studies:

| Parameter | Effect of Sodium Fumarate Supplementation | Mechanism |

| Methane (CH₄) Production | Decrease | Fumarate acts as a hydrogen sink, diverting H₂ from methanogenesis. |

| Propionate Production | Increase | Fumarate is a precursor for propionate formation. |

| Acetate Production | Increase | Changes in overall fermentation patterns. |

| Cellulolytic Bacteria Numbers | Increase | Stimulation of specific microbial populations. |

| Dry Matter Digestibility | Increase | Enhanced fiber digestion by cellulolytic bacteria. |

Environmental Biotechnology and Remediation Strategies

The application of sodium fumarate in environmental biotechnology and remediation is an emerging area of research, primarily focused on its role as an electron acceptor in anaerobic biodegradation processes.

In the absence of oxygen, certain anaerobic microorganisms can utilize alternative terminal electron acceptors for respiration. Fumarate has been identified as one such electron acceptor. frontiersin.org This capability is particularly relevant for the bioremediation of contaminated groundwater and soil where oxygen is limited. For example, in the anaerobic biodegradation of hydrocarbons, some microorganisms can activate these pollutants by adding them to fumarate. This initial step makes the hydrocarbon more amenable to further degradation. core.ac.uk

Another significant application is in wastewater treatment, specifically in the process of denitrification. msu.ru Denitrification is the microbial conversion of nitrate (B79036) (NO₃⁻) to nitrogen gas (N₂), which is a critical step in removing nitrogen from wastewater to prevent eutrophication of receiving water bodies. Denitrifying bacteria require an electron donor (typically an organic carbon source) and an electron acceptor (nitrate). Research has shown that fumaric acid and its salts can be used by denitrifying bacteria, such as Pseudomonas aeruginosa and Paracoccus denitrificans, to facilitate the denitrification process. msu.ru

While the direct application of sodium fumarate for the immobilization of heavy metals in soil is not well-documented, organic acids, in general, can interact with metal ions. However, the introduction of sodium could potentially increase the mobility of some heavy metals in soil due to competition for binding sites. nih.gov

The table below outlines potential environmental applications of sodium fumarate:

| Application Area | Mechanism | Research Focus |

| Bioremediation of Hydrocarbons | Serves as a terminal electron acceptor for anaerobic microorganisms. | Investigating the microbial pathways for hydrocarbon degradation using fumarate addition. |

| Wastewater Denitrification | Utilized by denitrifying bacteria in the conversion of nitrate to nitrogen gas. | Optimizing the use of fumarate as a carbon and electron source for enhanced nitrogen removal. |

Fumarate-Adding Glycyl Radical Enzymes in Hydrocarbon Degradation

In anaerobic environments, the degradation of chemically inert hydrocarbons is a significant challenge. A key biochemical solution to this is the action of glycyl radical enzymes (GREs), specifically a subclass known as X-succinate synthases (XSS). nih.gov These enzymes catalyze the addition of hydrocarbons to fumarate, a process that activates the hydrocarbon for further microbial metabolism. dermnetnz.orgnih.gov This enzymatic reaction is a remarkable biochemical principle where a new C-C bond is formed between the hydrocarbon and a fumarate cosubstrate, resulting in a hydrocarbon-succinate adduct. google.com

The mechanism is initiated by the generation of a glycyl radical on the enzyme, which then abstracts a hydrogen atom from a conserved cysteine residue to form a thiyl radical. dermnetnz.orgwpmucdn.com This thiyl radical, in turn, abstracts a hydrogen atom from the hydrocarbon substrate, creating a hydrocarbon radical. This highly reactive radical then adds to the double bond of fumarate, forming a succinyl radical, which subsequently regenerates the thiyl radical on the cysteine, completing the catalytic cycle. dermnetnz.org

This process is crucial for the bioremediation of environments contaminated with crude oil and other hydrocarbon pollutants, particularly in oxygen-depleted zones. nih.govdermnetnz.org The detection of genes encoding for these fumarate-adding enzymes, such as benzylsuccinate synthase (bssA) and alkylsuccinate synthase (assA), serves as a valuable biomarker for identifying anaerobic hydrocarbon degradation in contaminated sites. nbinno.comresearchgate.netmdpi.com

| Enzyme | Abbreviation | Hydrocarbon Substrate(s) | Significance |

|---|---|---|---|

| Benzylsuccinate Synthase | BSS | Toluene and other alkylated monoaromatic hydrocarbons (e.g., xylenes) | Key enzyme in the anaerobic degradation of aromatic hydrocarbons. google.comlumarquimica.com |

| (1-methylalkyl)succinate Synthase | MASS | n-alkanes (e.g., C6-C8) | Crucial for the anaerobic degradation of saturated hydrocarbons. dermnetnz.org |

| Naphthylmethylsuccinate Synthase | NMS | Methylnaphthalenes | Important for the degradation of polycyclic aromatic hydrocarbons (PAHs). nih.gov |

Role in Anaerobic Digestion and Wastewater Treatment Processes

Sodium fumarate plays a significant role in modulating the microbial processes within anaerobic digesters, which are central to wastewater treatment. researchgate.netnbinno.comepo.org The addition of fumarate can alter the fermentation pathways, particularly by influencing hydrogen (H₂) metabolism. In anaerobic environments, H₂ is a key intermediate that is primarily used by methanogenic archaea to produce methane (CH₄). researchgate.net

Research has shown that fumarate can act as an alternative electron acceptor for certain bacteria. nih.govresearchgate.net These bacteria can utilize H₂ to reduce fumarate to succinate, which is then often converted to propionate. researchgate.net This diversion of H₂ away from methanogenesis leads to a decrease in methane production and a concurrent increase in propionate concentrations. researchgate.netgoogle.com This shift in the metabolic output of the anaerobic digestion process can be desirable in certain applications where methane production is to be minimized or where the production of volatile fatty acids like propionate is beneficial.

The influence of sodium fumarate has been studied in rumen fermentation, a well-understood model for anaerobic digestion. In these in-vitro studies, the addition of sodium fumarate led to a significant decrease in methane production while increasing the production of acetate and propionate. google.com Furthermore, it was observed that the numbers of cellulolytic bacteria increased, leading to improved digestibility of the feed material. dermnetnz.orggoogle.com These findings suggest that sodium fumarate could be used to enhance the efficiency and control the outputs of anaerobic digesters in wastewater treatment plants. However, it is also important to consider the concentration of sodium ions, as high concentrations can be inhibitory to methanogenic activity.

| Parameter | Control (0 mmol/l Fumarate) | 5 mmol/l Sodium Fumarate | 10 mmol/l Sodium Fumarate |

|---|---|---|---|

| Methane Production (µmol/24h) | 360 | 342 | 338 |

| Acetate Production (µmol/24h) | Baseline | Increased by 92 | Increased by 194 |

| Propionate Production (µmol/24h) | Baseline | Increased by 212 | Increased by 396 |

Data adapted from in vitro batch culture experiments. google.com

Industrial Bioprocessing and Fermentation Auxiliaries

Sodium fumarate serves as a valuable auxiliary in various industrial bioprocessing and fermentation applications. Its ability to act as a terminal electron acceptor for certain anaerobic microorganisms makes it a useful additive in processes where specific metabolic pathways are to be encouraged. nih.gov

One notable application is in the production of other valuable organic acids. For instance, a patented process describes the use of sodium fumarate as a conversion substrate for the production of L-malic acid by recombinant Escherichia coli. google.com In this bioprocess, the cells are engineered to efficiently convert fumarate to L-malic acid, achieving a high yield. google.com

In the context of animal nutrition, which can be considered a form of industrial bioprocessing, sodium fumarate is used as a dietary additive for ruminants. Its inclusion in feed can enhance rumen fermentation by stimulating the growth of cellulolytic bacteria, which are crucial for the breakdown of fibrous plant material. dermnetnz.orggoogle.com This leads to improved feed digestibility and a shift in fermentation products away from methane towards more energetically favorable compounds like propionate. dermnetnz.orggoogle.com

Furthermore, in the food industry, sodium fumarate is utilized as a functional ingredient in various products. It acts as an acidity regulator, helping to maintain a low pH, which can stabilize flavor and color in products like fruit drinks. Its antimicrobial properties are also leveraged; for example, it can inhibit the growth of E. coli in beverages when used in combination with sodium benzoate. In winemaking, it helps to prevent further fermentation and stabilizes the taste.

| Application Area | Function of Sodium Fumarate | Outcome |

|---|---|---|

| Biochemical Production | Conversion substrate | Production of L-malic acid using recombinant E. coli. google.com |

| Ruminant Nutrition | Fermentation modifier, electron acceptor | Increased feed digestibility, stimulation of cellulolytic bacteria, reduced methane production. dermnetnz.orggoogle.com |

| Food & Beverage Industry | Acidity regulator, antimicrobial agent, flavor stabilizer | Stabilized flavor and color in drinks, inhibition of microbial growth, prevention of secondary fermentation in wine. |

Research in Fuel Compositions and Stability

Currently, there is a notable lack of publicly available scientific literature and patent filings that specifically investigate the role of "Fumaric acid, sodium salt" in fuel compositions or as an agent for improving fuel stability. Searches for direct applications of sodium fumarate as a fuel additive have not yielded relevant results.

Research into fuel additives is extensive, with various compounds being explored to enhance combustion efficiency, reduce emissions, and improve lubricity and stability. Some studies have looked into dicarboxylic acid esters as potential lubricity additives for aviation kerosene, and others have investigated the effects of fumaric acid esters, such as dimethyl fumarate, in mitigating the inflammatory effects of diesel exhaust particles. However, these studies focus on esters of fumaric acid, which have significantly different chemical properties than the sodium salt.

Similarly, while there is research on the impact of various sodium salts, such as sodium sulfate, on fuel systems, particularly in relation to deposit formation in fuel injectors, this research does not extend to sodium fumarate. Therefore, the functional integration of sodium fumarate into fuel compositions and its effect on fuel stability remains an un-investigated area in the public domain.

Advanced Analytical and Characterization Techniques for Sodium Fumarate

Spectroscopic Methodologies for Structural and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of sodium fumarate (B1241708) and evaluating its purity. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of sodium fumarate in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum of sodium fumarate in D₂O, the two chemically equivalent vinyl protons give rise to a singlet at approximately 6.6 ppm. researchgate.net The simplicity of the spectrum is a direct consequence of the molecule's symmetry.

¹³C NMR spectroscopy further corroborates the structure, with signals for the carboxylate carbons and the double-bonded carbons appearing at distinct chemical shifts. For instance, the carboxylate carbons of [1-¹³C]fumarate have been observed at 175.4 ppm. nih.gov

A significant advancement in the application of NMR to metabolites like fumarate is the use of hyperpolarization techniques. acs.org Hyperpolarization dramatically increases the NMR signal intensity by several orders of magnitude, surmounting the inherent low sensitivity of conventional NMR. acs.orguniv-nantes.fr Parahydrogen-Induced Polarization (PHIP) is a cost-effective method for hyperpolarizing fumarate. nih.govnews-medical.net This technique has been shown to achieve ¹³C polarization levels of 30–45%. nih.gov Hyperpolarized [1-¹³C]fumarate is a promising biosensor for in vivo metabolic imaging using Magnetic Resonance Imaging (MRI), enabling the real-time monitoring of metabolic pathways and the detection of cellular necrosis. nih.govnih.govnews-medical.net The enhanced signal allows for the detection of fumarate and its metabolic products, such as malate (B86768), even at the low concentrations found in biological systems. nih.gov

Table 1: Representative NMR Data for Sodium Fumarate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ¹H | ~6.6 | Singlet | D₂O |

| ¹³C (carboxylate) | ~175.4 | - | D₂O |

Infrared (IR) Spectroscopy probes the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The IR spectrum of sodium fumarate exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include strong bands for the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations, as well as bands for the C=C stretching and C-H bending of the vinyl group. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method for obtaining the IR spectrum of solid sodium fumarate. lgcstandards.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net Sodium fumarate displays prominent and distinct Raman spectral features, making it readily distinguishable from other structurally similar metabolites. researchgate.netresearchgate.net In aqueous solutions, fumarate exhibits three dominant peaks at approximately 1277 cm⁻¹, 1401 cm⁻¹, and 1652 cm⁻¹. researchgate.net The intensity of these Raman bands shows a linear relationship with the concentration of fumarate, allowing for quantitative analysis. researchgate.netbiorxiv.org This property has enabled the use of Raman spectroscopy to detect and quantify fumarate in living cells and tissues, revealing its spatial compartmentalization within cellular organelles like mitochondria. biorxiv.orgnih.gov

Table 2: Key Vibrational Frequencies for Sodium Fumarate in Aqueous Solution

| Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|

| C-H deformation (δ) | ~1277 |

| Symmetric COO⁻ stretch | ~1401 |

| C=C stretch | ~1652 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For sodium fumarate, the absorption in the UV region is primarily due to the π → π* electronic transition within the conjugated system of the carbon-carbon double bond and the carboxylate groups. The UV spectrum of fumarate and its corresponding acid has been utilized to determine their dissociation constants in aqueous solutions across a range of temperatures. pnnl.govresearchgate.net The maximum absorbance (λmax) for fumaric acid is observed around 205 nm. researchgate.net Spectrophotometric methods based on colorimetric reactions have also been developed for the estimation of fumaric acid, with the resulting colored complex exhibiting maximum absorbance at a different wavelength, such as 385 nm in the Fürth and Herrmann reaction. bdim.eu

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating sodium fumarate from complex mixtures, while mass spectrometry provides definitive identification and structural information based on the mass-to-charge ratio of the molecule and its fragments.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of organic acids like fumarate in various matrices. shimadzu.com A variety of HPLC methods have been developed, employing different stationary phases (columns) and mobile phases to achieve optimal separation. helixchrom.comtandfonline.com

Reversed-phase HPLC is a commonly used method. shimadzu.comnih.gov For instance, a C18 column can be used with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). tandfonline.comnih.gov The pH of the mobile phase is a critical parameter that influences the retention of fumaric acid and its salts. tandfonline.com Detection is often performed using a UV detector, typically set at a wavelength around 210 nm where fumarate absorbs strongly. tandfonline.comnih.govoiv.int Diode Array Detectors (DAD), also known as Photodiode Array (PDA) detectors, offer the advantage of acquiring a full UV spectrum for the eluting peak, which aids in peak identification and purity assessment. scioninstruments.comb-ac.co.uk

Other HPLC modes, such as ion-exchange chromatography and ion exclusion chromatography, can also provide excellent separation of organic acids. shimadzu.comoiv.int The choice of detector is crucial and depends on the sample matrix and the required sensitivity. pharmaguideline.comphenomenex.com Besides UV and DAD, other detectors that can be coupled with HPLC include Mass Spectrometry (MS), Refractive Index (RI), and Evaporative Light Scattering Detectors (ELSD). b-ac.co.ukpharmaguideline.comphenomenex.comsielc.com

Table 3: Example HPLC Methods for Fumarate Analysis

| Column Type | Mobile Phase Example | Detector | Wavelength (nm) |

|---|---|---|---|

| Reversed-Phase C18 | Methanol/Potassium Dihydrophosphate buffer (pH 2.4) | DAD/UV | 210 |

| Ion-Exchange Resin | Sulfuric Acid solution | UV | 210 |

| Reversed-Phase C18 (high pH) | Acetonitrile/Ammonium Formate (B1220265) buffer (pH 9.3) | UV | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. researchgate.net However, sodium fumarate, being a salt of a dicarboxylic acid, is non-volatile. Therefore, a chemical modification step known as derivatization is required to convert it into a volatile derivative suitable for GC analysis. researchgate.net

The most common derivatization method for organic acids like fumarate is silylation. nih.govmdpi.com This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.comcannabissciencetech.com This derivatization increases the volatility and thermal stability of the compound. cannabissciencetech.com

The resulting TMS-derivatized fumarate can then be separated on a GC column (e.g., a DB-5 column) and detected by a mass spectrometer. nih.gov The mass spectrometer provides a mass spectrum, which is a fragmentation pattern characteristic of the molecule. This allows for unambiguous identification and quantification, even in complex biological samples. nih.govomicsonline.org The derivatization and subsequent GC-MS analysis is a well-established workflow in metabolomics for profiling organic acids. mdpi.com

Table 4: Typical GC-MS Parameters for Derivatized Fumarate Analysis

| Parameter | Example Condition |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | Agilent J&W DB-5 or similar |

| Injection Mode | Splitless |

| Ionization Mode (MS) | Electron Impact (EI) |

Ion Chromatography for Anion Analysis

Ion chromatography (IC) stands out as a robust and reliable technique for the quantitative analysis of organic anions, including fumarate, particularly in active pharmaceutical ingredients (APIs). nih.govnih.gov This method offers high selectivity and sensitivity for separating and quantifying anions from complex sample matrices. researchgate.net

The fundamental principle of IC for anion analysis involves the separation of ions on a stationary phase, typically an anion exchange resin, followed by detection using a conductivity detector. nih.gov A key component in this process is the use of a suppressor system, which reduces the background conductivity of the eluent and enhances the signal-to-noise ratio for the analyte ions. nih.gov

A common approach for fumarate analysis utilizes an anion exchange column, such as the Metrohm Metrosep A Supp 1 (250 × 4.0 mm, 5.0 µm particle size), with an isocratic mobile phase. nih.govnih.gov This mobile phase is typically a buffered aqueous solution, for instance, a mixture of sodium carbonate and sodium bicarbonate, often mixed with an organic modifier like acetonitrile to optimize separation. nih.govnih.govresearchgate.net The system employs a chemical suppressor, which exchanges cations from the mobile phase (e.g., sodium) with hydronium ions, converting the high-conductivity eluent into low-conductivity carbonic acid. nih.gov This process significantly improves the detection limit for the analyte anions. nih.gov

The method has been successfully developed and validated for the simultaneous quantification of multiple organic anions, including fumarate, oxalate, succinate (B1194679), and tartrate, demonstrating its utility in the quality control of pharmaceutical salts. nih.govnih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Technique | Ion Chromatography with suppressed conductivity detection | nih.gov |

| Column | Metrohm Metrosep A Supp 1 (250 × 4.0 mm, 5.0 µm) | nih.govnih.gov |

| Mobile Phase | Isocratic mixture of 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate in water, mixed with acetonitrile (90:10) | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detector | Conductivity Detector | nih.gov |

| Suppressor | Cation exchange resin for chemical suppression | nih.gov |

| Application | Quantitation of fumarate counterion in Active Pharmaceutical Ingredients (APIs) | nih.govresearchgate.net |

Electrochemical Sensing and Biosensor Development for Fumarate

Electrochemical sensors and biosensors represent a rapidly advancing field for the detection of various chemical and biological molecules, including fumarate. These devices offer advantages such as high sensitivity, simplicity, and the potential for rapid, real-time analysis. researchgate.netmdpi.com